molecular formula C15H12INO2S B8649671 |A-Tosyl-(3-iodomethylbenzyl)isocyanide

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No. B8649671
M. Wt: 397.2 g/mol
InChI Key: REXPMIVBYJLNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

|A-Tosyl-(3-iodomethylbenzyl)isocyanide is a useful research compound. Its molecular formula is C15H12INO2S and its molecular weight is 397.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality |A-Tosyl-(3-iodomethylbenzyl)isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about |A-Tosyl-(3-iodomethylbenzyl)isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

|A-Tosyl-(3-iodomethylbenzyl)isocyanide

Molecular Formula

C15H12INO2S

Molecular Weight

397.2 g/mol

IUPAC Name

1-iodo-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene

InChI

InChI=1S/C15H12INO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3

InChI Key

REXPMIVBYJLNBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)I)[N+]#[C-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

POCl3 (3.05 mL) was added to a stirred solution of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52) (6.23 g) in dry THF (35 mL) at 25° C. and stirred for 5 minutes. The reaction mixture was cooled to 0° C. and Et3N (13.7 mL) was added dropwise over 45 minutes, keeping the internal temperature below 10° C. The reaction mixture was allowed to stir at 5-10° C. for a further 45 minutes. EtOAc (140 mL) and water (140 mL) was added and then stirred for 5 minutes. The organic phase was washed with water (2×140 mL), NaHCO3 (sat. aq., 140 mL) and then brine (140 mL). The organic phase was concentrated in vacuo to afford a dark brown gum. This was then passed through a pad of silica washing with DCM and concentrated in vacuo to afford a dark brown gum (ca. 70% pure 3.5 g, 58%);
Name
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
{(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
6.23 g
Type
reactant
Reaction Step One
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

POCl3 (3.05 mL) was added to a stirred solution of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (6.23 g) in dry THF (35 mL) at 25° C. and stirred for 5 minutes. The reaction mixture was cooled to 0° C. and Et3N (13.7 mL) was added dropwise over 45 minutes, keeping the internal temperature below 10° C. The reaction mixture was allowed to stir at 5-10° C. for a further 45 minutes. EtOAc (140 mL) and water (140 mL) was added and then stirred for 5 minutes. The organic phase was washed with water (2×140 mL), NaHCO3 (sat. aq., 140 mL) and then brine (140 mL). The organic phase was concentrated in vacuo to afford a dark brown gum. This was then passed through a pad of silica washing with DCM and concentrated in vacuo to afford a dark brown gum (ca. 70% pure 3.5 g, 58%);
Name
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
{(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide
Quantity
6.23 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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